Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. It exhibited moderate antihyperglycemic activity compared to the standard antidiabetic drug Linagliptin in Oral Glucose Tolerance Tests (OGTT) []. (R)-40 also effectively improved the pathological state of Diet-Induced Obesity (DIO) mice [].
Relevance: (R)-40 shares a core structure with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, namely the 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine moiety. Both compounds are considered structurally related due to this shared core and their investigation within the context of DPP-IV inhibition [].
Linagliptin
Compound Description: Linagliptin is a marketed antidiabetic drug used as a standard comparator in evaluating the antihyperglycemic activity of novel DPP-IV inhibitors [].
Relevance: Although structurally distinct from 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, Linagliptin serves as a reference point for comparing the biological activity of structurally related compounds like (R)-40, highlighting the shared therapeutic target of DPP-IV inhibition [].
Alogliptin
Compound Description: Alogliptin is another marketed DPP-IV inhibitor. It, along with Linagliptin, provided the basis for pharmacophore hybridization and structural optimization strategies in the development of novel DPP-IV inhibitors like (R)-40 [].
Relevance: While Alogliptin might not be structurally identical to 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, its use in designing related compounds emphasizes the shared interest in the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine scaffold as a starting point for DPP-IV inhibitors [].
Compound Description: This series of 1,3-dimethylxanthine derivatives, with a pyrazole ring at position 8, were synthesized and investigated for their antioxidant and anti-inflammatory properties []. Specifically, compounds with a phenylalyl radical at position 7 showed potent antioxidant activity, exceeding Trolox in inhibiting lipid peroxidation []. They also exhibited significant anti-inflammatory activity by inhibiting Soybean Lipoxygenase (LOX) [].
Relevance: These derivatives share the core 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, highlighting the versatility of this scaffold for exploring various biological activities through structural modifications [].
8-Bromotheophylline
Compound Description: 8-Bromotheophylline served as the starting material for synthesizing the series of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates []. This indicates its role as a key synthetic precursor in generating structurally related compounds with potential antioxidant and anti-inflammatory activities [].
Relevance: 8-Bromotheophylline represents a simplified structure of 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, lacking the 3-methyl and 8-[(2-phenylethyl)amino] substituents. This structural similarity underscores the significance of systematic modifications on the core purine scaffold in exploring diverse biological profiles [].
Olomoucine
Compound Description: Olomoucine is a known cyclin-dependent kinase (CDK) inhibitor []. It served as a structural inspiration for designing a series of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide derivatives [].
Relevance: The structural similarity between Olomoucine and 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, particularly the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core, highlights its relevance in medicinal chemistry for developing compounds targeting various kinases [].
Compound Description: This series of compounds, inspired by the structure of Olomoucine, were synthesized and evaluated for their anticancer activity []. Many of these compounds displayed good to excellent inhibitory activity against the human breast cancer cell line MCF-7, comparable to the reference drug doxorubicin [].
Relevance: These derivatives, along with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, share the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core []. The presence of diverse substituents on this core structure emphasizes the potential for fine-tuning biological activity through structural modifications [].
1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g)
Compound Description: This series represents another set of Olomoucine analogues synthesized and evaluated for their anticancer activity []. These compounds were further utilized as precursors for synthesizing the thiazolo[2,3-f]purine-2,4-dione derivatives (11a-g and 12a-g), indicating their role as synthetic intermediates in developing structurally related compounds with potential anticancer properties [].
Relevance: These compounds, along with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, belong to the same family of 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives []. The structural variations around this core, especially the introduction of sulfur-containing linkers and substituted phenyl rings, showcase the exploration of chemical space around this core for modulating biological activities [].
Compound Description: These thiazolo[2,3-f]purine-2,4-dione derivatives were synthesized from the 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g) and evaluated for their anticancer activity []. Many compounds in this series exhibited good to excellent inhibitory activity against the human breast cancer cell line MCF-7 [].
Relevance: These derivatives share the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core with 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, highlighting the shared interest in this scaffold for anticancer drug discovery []. The introduction of the thiazole ring further expands the structural diversity and potentially contributes to the observed anticancer activity [].
3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (13a-c and 14a-c)
Compound Description: This series represents a class of pyrido[2,3-d]pyrimidine-2,4-dione derivatives synthesized and evaluated for their anticancer activity []. The synthesis involved using 6-amino-3-(2-substituted benzyl)-1H-pyrimidine-2,4-dione as a starting material, demonstrating a different synthetic approach to generating structurally related compounds with potential anticancer properties [].
Relevance: Although structurally distinct from 2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, these pyrido[2,3-d]pyrimidine-2,4-dione derivatives highlight the exploration of alternative heterocyclic scaffolds while maintaining a focus on developing anticancer agents []. The shared focus on substituted benzyl and pyrimidine moieties suggests a potential for overlapping structure-activity relationships with the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.